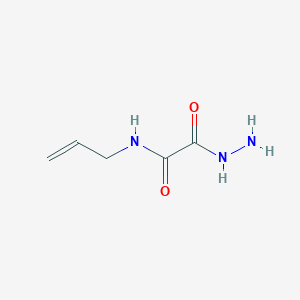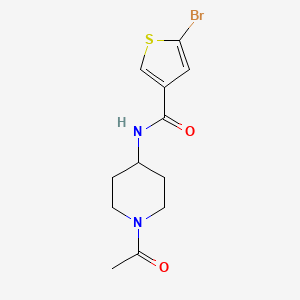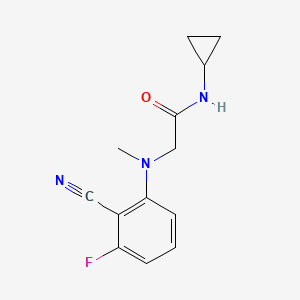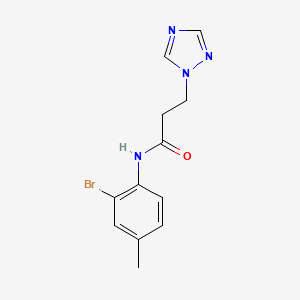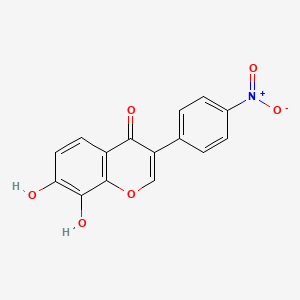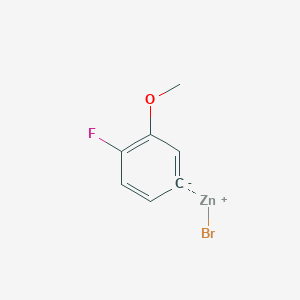
4-Fluoro-3-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methoxyphenylZinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner. Its unique structure, featuring a fluorine and methoxy group on the phenyl ring, imparts distinct reactivity and selectivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methoxyphenylZinc bromide can be synthesized through the reaction of 4-fluoro-3-methoxyphenyl bromide with zinc in the presence of a suitable catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions usually involve low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions, where the zinc moiety is replaced by other functional groups .
Common Reagents and Conditions:
Negishi Coupling: Palladium or nickel catalysts, THF or diethyl ether as solvents, and low temperatures.
Substitution Reactions: Various electrophiles like alkyl halides or acyl chlorides, often in the presence of a base.
Major Products: The major products of these reactions are typically biaryl compounds or substituted phenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-3-methoxyphenylZinc bromide has found applications in several scientific fields:
Mechanism of Action
The mechanism by which 4-Fluoro-3-methoxyphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, followed by reductive elimination to form the desired product. The presence of the fluorine and methoxy groups on the phenyl ring influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
- 4-FluorophenylZinc bromide
- 3-MethoxyphenylZinc bromide
- 4-MethoxyphenylZinc bromide
Comparison: 4-Fluoro-3-methoxyphenylZinc bromide is unique due to the simultaneous presence of both fluorine and methoxy groups on the phenyl ring. This dual substitution imparts distinct electronic and steric effects, making it more versatile in certain reactions compared to its analogs. For instance, the fluorine atom can enhance the compound’s reactivity in nucleophilic aromatic substitution reactions, while the methoxy group can stabilize the organozinc intermediate .
Properties
Molecular Formula |
C7H6BrFOZn |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C7H6FO.BrH.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JSTQIPRYRXVLJU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



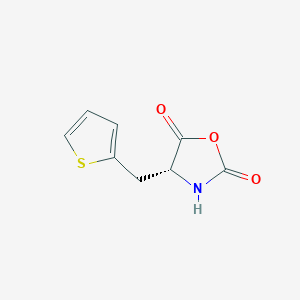

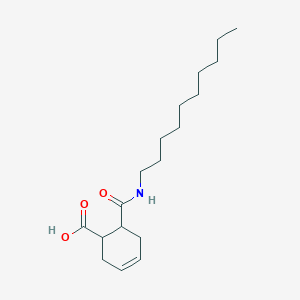

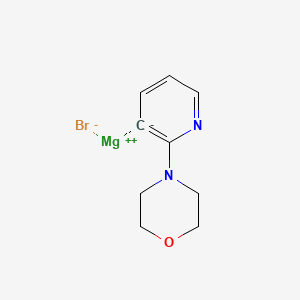
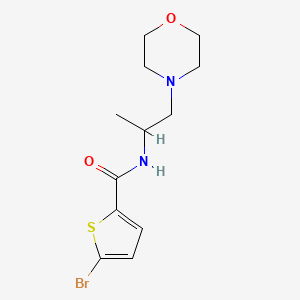
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
